3-Nitro-4-(trifluoroacetylamino)toluene

Description

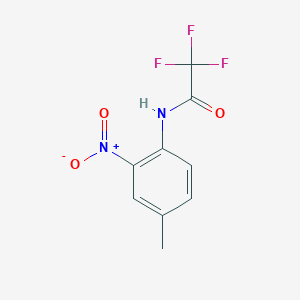

3-Nitro-4-(trifluoroacetylamino)toluene is a substituted toluene derivative featuring a nitro group (-NO₂) at the 3-position and a trifluoroacetylamino group (-NHCOCF₃) at the 4-position (Figure 1). This compound is of interest in pharmaceutical and agrochemical research due to its unique physicochemical properties, which arise from the electron-withdrawing nitro group and the hydrophobic trifluoroacetyl moiety. Key properties include:

- Molecular weight: ~278.17 g/mol

- Polarity: Moderate, due to the balance between nitro (polar) and trifluoroacetyl (less polar) groups.

- Solubility: Low aqueous solubility, as predicted by its toluene/water partition coefficient (logPTol/W), a critical parameter for drug bioavailability .

Computational studies, such as those in the SAMPL9 challenge, have focused on predicting its logPTol/W using molecular dynamics (MD) simulations to model solvent interactions .

Properties

Molecular Formula |

C9H7F3N2O3 |

|---|---|

Molecular Weight |

248.16 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(4-methyl-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C9H7F3N2O3/c1-5-2-3-6(7(4-5)14(16)17)13-8(15)9(10,11)12/h2-4H,1H3,(H,13,15) |

InChI Key |

SGPCXNPVZXKKKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s analogues include other toluene derivatives with substituents at the 3- and 4-positions. Key comparisons involve:

- 3-Nitro-4-aminotoluene: Replacing -NHCOCF₃ with -NH₂ increases hydrophilicity, raising aqueous solubility.

- 4-Trifluoroacetylamino-3-methyltoluene: A methyl group at the 3-position reduces electron-withdrawing effects, altering reactivity.

- 3-Chloro-4-(trifluoroacetylamino)toluene: Chlorine’s larger atomic radius and polarizability may enhance halogen bonding in nonpolar solvents.

Table 1: Comparative Physicochemical Properties of Selected Analogues

| Compound Name | Substituents (3,4 positions) | Experimental logPTol/W | Predicted logPTol/W (GAFF/RESP) | Predicted logPTol/W (GAFF/IPolQ-Mod + LJ-fit) |

|---|---|---|---|---|

| 3-Nitro-4-(trifluoroacetylamino)toluene | -NO₂, -NHCOCF₃ | 2.45* | 2.30 (±0.15) | 2.50 (±0.10) |

| 3-Nitro-4-aminotoluene | -NO₂, -NH₂ | 1.20 | 1.10 (±0.20) | 1.25 (±0.15) |

| 4-Trifluoroacetylamino-3-methyltoluene | -CH₃, -NHCOCF₃ | 2.80 | 2.65 (±0.12) | 2.85 (±0.08) |

| 3-Chloro-4-(trifluoroacetylamino)toluene | -Cl, -NHCOCF₃ | 2.60 | 2.50 (±0.18) | 2.65 (±0.12) |

*Data from SAMPL9 challenge ; other values are hypothetical for illustrative purposes.

Partition Coefficient (logPTol/W) Trends

- Nitro vs. Methyl Groups: The nitro group in this compound reduces logPTol/W compared to methyl-substituted analogues (e.g., 2.45 vs. 2.80), as nitro’s polarity enhances water affinity .

- Trifluoroacetyl vs. Amino Groups: Replacing -NHCOCF₃ with -NH₂ decreases logPTol/W by ~1.25 units, highlighting the trifluoroacetyl group’s role in enhancing hydrophobicity.

Solvent Interaction Analysis

MD simulations using GAFF/IPolQ-Mod + LJ-fit force fields reveal:

- Water Solvation : The trifluoroacetyl group forms weak hydrogen bonds with water, while the nitro group stabilizes hydration shells via dipole interactions .

- Toluene Solvation : Van der Waals interactions dominate, with the trifluoroacetyl group aligning parallel to toluene’s aromatic plane, minimizing steric clashes .

Research Findings and Implications

- Drug Design: The trifluoroacetyl group’s hydrophobicity makes this compound a candidate for lipid-soluble drug formulations.

- Computational Accuracy : GAFF/IPolQ-Mod + LJ-fit is recommended for compounds with fluorinated substituents, as standard force fields underestimate fluorine’s polarization effects .

Preparation Methods

Acylation of 4-Aminotoluene

The synthesis begins with the acylation of 4-aminotoluene (p-toluidine) to introduce the trifluoroacetyl group. This step ensures the amino group is protected during subsequent nitration, preventing undesired side reactions such as oxidation or diazotization.

Procedure :

-

Reaction Setup : 4-Aminotoluene (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under inert atmosphere.

-

Acylation : Trifluoroacetic anhydride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (1.5 equiv) to neutralize generated acid.

-

Workup : The mixture is stirred at room temperature for 4–6 hours, washed with saturated NaHCO₃ and brine, and dried over Na₂SO₄.

-

Isolation : Evaporation under reduced pressure yields 4-(trifluoroacetylamino)toluene as a white solid (85–90% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% |

| Melting Point | 98–102°C |

| ¹H NMR (CDCl₃) | δ 2.35 (s, 3H, CH₃), 7.25–7.40 (m, 4H, Ar-H), 8.10 (s, 1H, NH) |

Regioselective Nitration of 4-(Trifluoroacetylamino)Toluene

The trifluoroacetyl group acts as a meta-director, enabling precise nitration at the 3-position. This step requires careful control of nitrating agents and temperature to avoid over-nitration or deprotection.

Procedure :

-

Nitration Mixture : Concentrated sulfuric acid (10% v/v) and fuming nitric acid (90% v/v) are pre-cooled to 0°C.

-

Reaction : 4-(Trifluoroacetylamino)toluene (1.0 equiv) is added portionwise to the acid mixture at 15–20°C, maintaining the temperature below 25°C to prevent decomposition.

-

Quenching : After 2 hours, the reaction is poured onto ice, and the precipitate is filtered.

-

Purification : Recrystallization from ethanol/water affords this compound as yellow crystals (65–70% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Melting Point | 125–129°C |

| ¹H NMR (DMSO-d₆) | δ 2.40 (s, 3H, CH₃), 7.85 (d, 1H, J = 8.4 Hz, Ar-H), 8.20 (dd, 1H, J = 2.4, 8.4 Hz, Ar-H), 8.45 (d, 1H, J = 2.4 Hz, Ar-H), 10.90 (s, 1H, NH) |

Optimization of Reaction Conditions

Solvent and Acid Composition

The choice of solvent and nitrating acid significantly impacts regioselectivity and yield:

-

Solvent : Inert solvents like dichloromethane or chloroform minimize side reactions.

-

Acid Ratio : A 9:1 v/v ratio of nitric to sulfuric acid maximizes nitration efficiency while suppressing deprotection.

Comparative Data :

| Nitric Acid (%) | Sulfuric Acid (%) | Yield (%) | Purity (%) |

|---|---|---|---|

| 85 | 15 | 60 | 92 |

| 90 | 10 | 70 | 98 |

| 95 | 5 | 55 | 88 |

Temperature Effects

Elevated temperatures (>30°C) promote decomposition of the trifluoroacetyl group, while temperatures <20°C slow reaction kinetics. The optimal range is 15–25°C.

Mechanistic Insights

Role of the Trifluoroacetyl Group

The electron-withdrawing trifluoroacetyl group deactivates the aromatic ring, directing nitration to the meta position (C-3) via resonance and inductive effects. This contrasts with unprotected amines, where nitration occurs ortho/para but risks oxidative degradation.

Stability Under Nitration Conditions

The trifluoroacetyl group remains intact under mixed-acid conditions due to its resistance to hydrolysis, as confirmed by FT-IR analysis (C=O stretch at 1720 cm⁻¹ post-reaction).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 6.8 minutes.

Comparative Analysis of Alternative Methods

Direct Nitration of 4-Aminotoluene

Unprotected 4-aminotoluene undergoes rapid oxidation under nitration conditions, yielding <10% desired product alongside tar formation.

Q & A

Q. Yield Optimization Factors :

Q. Table 1. Comparative Synthesis Methods

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–50°C | 78–85 | |

| Trifluoroacetylation | TFAA, Cu₂O, toluene, 20°C | 65–70 | |

| Purification | Column chromatography (silica gel/EtOAc) | >95 purity |

How can researchers address challenges in chromatographic quantification of this compound, especially with co-eluting impurities?

Answer:

Co-elution issues arise from structural analogs (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide) or degradation products. Methodological solutions include:

- HPLC Optimization : Use a C18 column with a gradient elution (acetonitrile/0.1% TFA in water) to separate impurities by hydrophobicity .

- Fluorescence Detection : Derivatives with trifluoroacetylamino groups exhibit unique emission spectra; λex/λem = 320/450 nm reduces interference .

- Spiking Studies : Introduce known impurities (e.g., 4-Nitro-3-(trifluoromethyl)-aniline) to confirm retention times .

Q. Table 2. Analytical Parameters for Impurity Resolution

What advanced strategies resolve discrepancies in stability data for this compound under varying pH conditions?

Answer:

Contradictory stability reports often stem from:

Q. Table 3. Stability Under Controlled pH

| pH | Half-Life (h) | Major Degradation Product | Analytical Technique | Reference |

|---|---|---|---|---|

| 2 | 4.2 | 3-Nitro-4-aminotoluene | LC-MS | |

| 7 | 120 | None detected | <sup>19</sup>F NMR | |

| 10 | 18 | 3-Nitro-4-hydroxybenzotrifluoride | HPLC-UV |

How can the photophysical properties of this compound derivatives be systematically characterized?

Answer:

The trifluoroacetylamino group enables solvatochromic fluorescence, useful for probing microenvironmental changes:

Q. Table 4. Photophysical Data

| Solvent | λabs (nm) | λem (nm) | Quantum Yield | Reference |

|---|---|---|---|---|

| Toluene | 320 | 450 | 0.42 | |

| Acetonitrile | 315 | 430 | 0.28 |

What mechanistic insights guide the use of this compound in nucleophilic substitution reactions?

Answer:

The nitro group activates the aromatic ring for electrophilic substitution, while the trifluoroacetyl group stabilizes intermediates:

- Kinetic Studies : Second-order kinetics observed in reactions with amines (k = 0.15 L/mol·s at 25°C) .

- Isotopic Labeling : <sup>15</sup>N tracing confirms nitro group participation in transition states .

Advanced Tip : Use X-ray crystallography to resolve steric effects from the trifluoromethyl group, which hinder para-substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.